molecular formula C18H30O2 B14299058 Ethyl hexadeca-2,4,6-trienoate CAS No. 113693-43-9

Ethyl hexadeca-2,4,6-trienoate

Cat. No.: B14299058
CAS No.: 113693-43-9
M. Wt: 278.4 g/mol
InChI Key: VBOWIMINMHXKRB-UHFFFAOYSA-N
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Description

Structural Significance and Isomeric Considerations of Conjugated Polyene Systems

The conjugated triene system in ethyl hexadeca-2,4,6-trienoate is of considerable structural significance. The overlap of p-orbitals across the conjugated double bonds creates a continuous pi-electron system, which results in increased stability compared to isolated double bonds. chemistrysteps.com This electronic delocalization is also responsible for the ability of such compounds to absorb light in the ultraviolet-visible region.

A crucial aspect of conjugated polyenes is the potential for geometric isomerism (cis/trans or E/Z) around each double bond. For a triene system like that in this compound, there are 2³ or eight possible geometric isomers. The specific configuration of these double bonds (e.g., all-E, E,E,Z, etc.) has a profound impact on the molecule's shape and, consequently, its physical and biological properties. For instance, the synthesis of all eight stereoisomers of a related compound, ethyl trideca-2,4,6-trienoate, has been achieved with high stereoselectivity, highlighting the importance of controlling isomerism in these systems. researchgate.netpnas.orgnih.gov The thermal and photochemical stability of these isomers can vary, with some being prone to isomerization when exposed to heat or UV light. pnas.org

Overview of Esterified Fatty Acids in Natural Product Chemistry and Synthetic Applications

Esterified fatty acids are ubiquitous in nature, most commonly as triglycerides, phospholipids, and waxes. nih.gov They serve a wide range of biological functions, from energy storage to forming the structural basis of cell membranes. Polyunsaturated fatty acid esters, in particular, are crucial components of various natural products with significant biological activities.

In the realm of synthetic chemistry, the synthesis of specific fatty acid esters is often a key step in the total synthesis of complex natural products. Moreover, the unique reactivity of conjugated systems makes them valuable synthons. For example, conjugated dienes are well-known to participate in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. chemistrysteps.com Conjugated trienes can also undergo various pericyclic reactions, offering pathways to complex molecular architectures. researchgate.net The synthesis of conjugated trienoate esters often involves methods like Wittig-type olefinations and palladium-catalyzed cross-coupling reactions to control the stereochemistry of the double bonds. researchgate.netpnas.orgnih.gov

Research Landscape and Academic Significance of Conjugated Trienoate Esters

The study of conjugated trienoate esters is an active area of research, driven by their presence in various natural products and their potential applications. While specific research on this compound is not extensively documented in publicly available literature, research on analogous compounds provides insight into the academic significance of this class of molecules.

For instance, shorter-chain methyl deca-2,4,6-trienoates have been identified as insect pheromones, crucial for chemical communication and mating behavior in certain species of stink bugs. pnas.org This has spurred research into the synthesis of specific isomers of these compounds for use in pest management strategies. The investigation into the synthesis of various stereoisomers of ethyl trideca-2,4,6-trienoate serves as a model for developing methodologies for the stereocontrolled construction of conjugated oligoenes. researchgate.netpnas.orgnih.gov Furthermore, the study of the chemical reactivity of conjugated trienes, such as their participation in diamination reactions catalyzed by palladium complexes, opens avenues for the synthesis of novel nitrogen-containing compounds. organic-chemistry.orgacs.org

Scope and Guiding Research Questions for Comprehensive Investigation of this compound

Given the limited specific information available for this compound, a comprehensive investigation would be guided by several key research questions:

Synthesis and Isolation: What are the most efficient and stereoselective synthetic routes to the various geometric isomers of this compound? Does this compound occur in any natural sources, and if so, what are effective methods for its isolation and purification?

Spectroscopic and Physicochemical Characterization: What are the definitive spectroscopic signatures (¹H NMR, ¹³C NMR, IR, UV-Vis, Mass Spectrometry) for each isomer? What are their key physicochemical properties, such as melting point, boiling point, and solubility?

Chemical Reactivity and Stability: How does the conjugated triene system influence the reactivity of the molecule towards various reagents (e.g., in cycloadditions, oxidations, reductions)? What is the relative thermal and photochemical stability of the different isomers?

Potential Applications: Based on its structural features and the properties of related compounds, what are the potential applications of this compound? Could it have applications as a flavor or fragrance compound, a bioactive molecule, or a monomer for polymer synthesis?

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113693-43-9

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

ethyl hexadeca-2,4,6-trienoate

InChI

InChI=1S/C18H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h12-17H,3-11H2,1-2H3

InChI Key

VBOWIMINMHXKRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CC=CC=CC(=O)OCC

Origin of Product

United States

Natural Occurrence, Distribution, and Biogenesis of Hexadecatrienoate Esters

Bioprospecting and Isolation from Diverse Biological Matrices

The search for and isolation of fatty acid esters from natural sources is a key area of phytochemical and marine product research. While ethyl hexadeca-2,4,6-trienoate itself has not been prominently featured in isolation studies, the methodologies used for related compounds provide a clear blueprint for its potential discovery and purification. Researchers have successfully isolated various saturated and unsaturated fatty acid esters from plants, microalgae, and bacteria.

Standard isolation protocols typically begin with the maceration of the biological material (e.g., dried plant calyces, microbial biomass) in a series of organic solvents with increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol. nih.gov This crude extract is then subjected to various chromatographic techniques to separate the constituent compounds. Flash column chromatography using silica (B1680970) gel is a common initial step, followed by further purification with methods like preparative thin-layer chromatography (TLC). iomcworld.com

For instance, hexadecanoic acid ethyl ester was successfully isolated from the rhizome of the medicinal plant Arisaema flavum. nih.gov Similarly, hexadecanoic acid methyl ester, a closely related saturated compound, has been identified in the calyx of the green Hibiscus sabdariffa and in various microorganisms. iomcworld.comresearchgate.net The green microalga Stichococcus bacillaris has been shown to produce methyl hexadecatrienoate, highlighting algae as a potential source for these polyunsaturated esters. researchgate.net The characterization and structural elucidation of these isolated esters are confirmed using spectroscopic methods, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared Spectroscopy (FTIR). nih.gov

Table 1: Examples of Hexadecanoate Ester Isolation from Natural Sources

CompoundNatural SourceIsolation MethodReference
Hexadecanoic Acid Ethyl EsterArisaema flavum (rhizome)Solvent extraction (chloroform fraction), Column Chromatography, TLC nih.gov
Hexadecanoic Acid Methyl EsterHibiscus sabdariffa (calyx)Solvent extraction (methanol), Flash Column Chromatography iomcworld.com
Methyl HexadecatrienoateStichococcus bacillaris (microalga)Gas Chromatography-Mass Spectrometry analysis of biomass researchgate.net

Proposed Biosynthetic Pathways and Enzymatic Mechanisms of Polyene Formation

The formation of conjugated polyene fatty acids is a sophisticated biochemical process involving several enzymatic pathways. These pathways are responsible for creating the characteristic system of conjugated double bonds from saturated or unconjugated polyunsaturated fatty acid precursors.

Three primary mechanisms for producing conjugated polyenes have been identified: biosynthesis via specific enzymes, dehydration of hydroxy fatty acids, and isomerization of existing double bonds. google.com

Enzymatic Desaturation and Elongation: In many organisms, particularly microalgae, the synthesis of long-chain polyunsaturated fatty acids (PUFAs) occurs through an aerobic pathway. This process involves a series of desaturase and elongase enzymes. mdpi.com Desaturases introduce double bonds at specific positions in the fatty acid chain, while elongases add two-carbon units to extend the chain. For example, stearoyl-CoA desaturase (Scd) creates a Δ9 double bond in stearic acid (18:0) to produce oleic acid (18:1n-9). mdpi.com Subsequent actions by other desaturases (e.g., Δ12, Δ15) and elongases can build up complex PUFAs, which can then be modified into conjugated systems. mdpi.com

Isomerization: Certain bacteria and seaweeds possess enzymes capable of converting non-conjugated fatty acids into conjugated isomers. A well-known example is the linoleate (B1235992) isomerase from the bacterium Butyrivibrio fibrisolvens, which converts linoleic acid into conjugated linoleic acid (CLA). google.com Similarly, some seaweeds contain polyunsaturated fatty acid isomerases that can synthesize conjugated polyene fatty acids from precursors like α-linolenic acid. jst.go.jp

Polyketide Synthase (PKS) Pathway: An alternative route, particularly in some marine microbes, is the polyketide synthase (PKS) pathway. mdpi.comresearchgate.net This anaerobic pathway builds the polyene chain from simple precursors without the need for sequential desaturation and elongation of a pre-formed fatty acid. The PUFA synthase enzyme complex, found in organisms like Schizochytrium, has homology to bacterial PKS systems and is responsible for producing docosahexaenoic acid (DHA). mdpi.com

The formation of the ester group, such as the ethyl ester in this compound, typically occurs in a final step catalyzed by an esterase or through non-enzymatic esterification.

Ecological Roles and Chemo-Signaling Functions of Conjugated Trienoate Analogues

While the specific ecological role of this compound is not documented, the functions of analogous conjugated trienoate esters and related fatty acid derivatives are well-established, particularly in chemical communication (chemo-signaling).

Many conjugated fatty acid esters serve as pheromones, which are chemical signals used for communication between members of the same species. Shorter-chain conjugated trienoates, such as methyl deca-2,4,6-trienoate, are potent insect pheromones. For example, specific isomers of this compound function as a sex pheromone for the red-shouldered stink bug (Thyanta pallidovirens) and an aggregation pheromone for the brown-winged green bug (Plautia stali). researchgate.net These compounds are highly specific and active at very low concentrations, guiding behaviors critical for reproduction and survival. The brown marmorated stink bug (Halyomorpha halys) is also known to be cross-attracted to these pheromones. researchgate.net

Beyond pheromonal activity, conjugated fatty acids, including conjugated linolenic acids (CLNAs), exhibit a range of biological activities that contribute to their ecological significance. acs.org These compounds can act as signaling molecules within cells, influencing gene expression related to cell proliferation and apoptosis (programmed cell death). nih.govplos.org This has been observed in studies on cancer cells, where certain conjugated fatty acids can inhibit tumor growth. acs.orgmdpi.com These activities suggest a role in defense mechanisms or in regulating interactions between organisms in their environment.

Table 2: Chemo-Signaling Functions of Conjugated Trienoate Esters

CompoundFunctionOrganism(s)Reference
Methyl (2E,4E,6Z)-deca-2,4,6-trienoateAggregation PheromonePlautia stali (Brown-winged green bug) researchgate.net
Methyl (2E,4Z,6Z)-deca-2,4,6-trienoateSex PheromoneThyanta pallidovirens (Red-shouldered stink bug)
Methyl deca-2,4,6-trienoate isomersCross-attractantHalyomorpha halys (Brown marmorated stink bug) researchgate.net

Synthetic Methodologies and Stereochemical Control in the Production of Ethyl Hexadeca 2,4,6 Trienoate

Total Synthesis Approaches to Conjugated Trienoate Esters

The construction of conjugated trienoic esters is a significant challenge in organic synthesis. pnas.org These motifs are present in numerous biologically active natural products. mdpi.com The development of stereoselective methods for their synthesis is therefore of considerable interest. pnas.org

Olefination reactions are fundamental tools for the formation of carbon-carbon double bonds and are widely employed in the synthesis of conjugated systems. pnas.orgtcichemicals.com

The Wittig reaction , discovered by Georg Wittig, involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. lumenlearning.commasterorganicchemistry.com While versatile, the stereoselectivity of the Wittig reaction can be variable. numberanalytics.comorganic-chemistry.org Non-stabilized ylides generally lead to (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org The reaction is compatible with a range of functional groups, including esters, which is relevant for the synthesis of trienoate esters. lumenlearning.comwikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. wikipedia.orguta.edu A key advantage of the HWE reaction is that it typically provides excellent (E)-selectivity. alfa-chemistry.comorganic-chemistry.org The phosphonate reagents are generally more reactive than the corresponding phosphonium ylides, and the water-soluble phosphate (B84403) byproducts are easily removed. uta.edualfa-chemistry.com However, achieving high (E)-selectivity can sometimes be challenging, with typical selectivity for reactions with alkyl aldehydes being in the range of 85-90%. pnas.org

For the synthesis of (Z)-olefins, the Still-Gennari olefination is a powerful modification of the HWE reaction. scite.airesearchgate.net This method employs phosphonates with electron-withdrawing groups, such as bis(trifluoroethyl)phosphonoacetate, in combination with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether. scite.ai These conditions promote the formation of (Z)-unsaturated esters with high stereoselectivity. numberanalytics.comscite.ai The Still-Gennari olefination has been successfully applied in the total synthesis of complex natural products containing Z-alkene moieties. numberanalytics.comscispace.com A tandem palladium-catalyzed alkenylation followed by a Still-Gennari olefination has been used to prepare (2Z,4E,6E)- and (2Z,4E,6Z)-trienoic esters with ≥98% selectivity. pnas.org

Table 1: Comparison of Olefination Reactions

Olefination Method Typical Stereoselectivity Reagent Type Key Features
Wittig Reaction Variable (Z for non-stabilized, E for stabilized ylides) organic-chemistry.org Phosphonium ylide lumenlearning.com Broad functional group tolerance. wikipedia.org
Horner-Wadsworth-Emmons Predominantly (E) wikipedia.org Phosphonate carbanion alfa-chemistry.com More reactive than Wittig reagents; easy byproduct removal. alfa-chemistry.com
Still-Gennari Olefination Predominantly (Z) numberanalytics.comscite.ai Electron-deficient phosphonate scite.ai High Z-selectivity for unsaturated esters. scite.ai

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the stereoselective synthesis of conjugated dienes and trienes. mdpi.com

Palladium-catalyzed cross-coupling reactions , such as the Suzuki and Negishi couplings, are highly effective for forming carbon-carbon bonds with retention of stereochemistry. pnas.org For instance, all four stereoisomers of ethyl undeca-2,4-dienoate were synthesized with ≥98% isomeric purity using palladium-catalyzed Negishi coupling with ethyl (E)- and (Z)-β-bromoacrylates. pnas.org Similarly, palladium-catalyzed Sonogashira coupling of α,β-unsaturated acid derivatives with terminal alkynes provides a route to cross-conjugated enynones, which can be precursors to trienoates. nih.govmdpi.com Recent advances have also demonstrated the use of palladium catalysis for the redox-neutral dienylation of propargylic esters to furnish trisubstituted 1,3-dienes with high stereoselectivity. chinesechemsoc.org

Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and economical alternative to palladium-catalyzed methods. acs.org Iron catalysts, such as Fe(acac)₃, can efficiently catalyze the coupling of Grignard reagents with dienol and trienol phosphates to produce terminal conjugated dienes and trienes with excellent yields and stereoselectivity. acs.org This methodology has been applied to the synthesis of insect pheromones. acs.org Iron complexes have also been shown to catalyze the [4+4]-cycloaddition of 1,3-dienes and the 1,2-azidoalkylation of conjugated dienes, highlighting the versatility of iron in C-C bond formation. nih.govnih.govrsc.org

A powerful strategy for constructing stereodefined dienes and trienes involves the sequential formation of alkynes followed by stereoselective reduction.

This approach often begins with a palladium/copper-catalyzed coupling of a vinyl halide with a terminal alkyne (Sonogashira coupling) to create a conjugated enyne. acs.org Subsequent stereoselective semihydrogenation of the alkyne to an alkene allows for precise control over the geometry of the newly formed double bond. For example, the synthesis of (3E,5Z)-1,3,5-undecatriene involved a Pd/Cu-catalyzed coupling followed by a stereoselective zinc reduction of the triple bond to the Z-alkene. acs.org

Alkyne semihydrogenation is an attractive route due to its atom economy and the high degree of stereocontrol achievable. researchgate.net Various catalytic systems have been developed for both cis- and trans-selective reductions. For instance, ruthenium-catalyzed trans-semi-hydrogenation of internal alkynes has been utilized in the total synthesis of natural products. oup.com Ligand-guided nickel-catalyzed semihydrogenation can produce either (Z)- or (E)-olefins by selecting the appropriate ligand. nih.gov This iterative approach of C-C coupling followed by stereospecific alkyne reduction provides a robust pathway to polyenes with complete stereocontrol. nih.gov

Regioselective and Stereoselective Control in Dienyl and Trienyl Ester Formation

Achieving high levels of regio- and stereoselectivity is paramount in the synthesis of complex molecules like ethyl hexadeca-2,4,6-trienoate. mdpi.comchinesechemsoc.org

The control of double bond geometry is a central theme in polyene synthesis. As discussed, the choice of olefination reaction plays a critical role. The Horner-Wadsworth-Emmons reaction is generally the method of choice for generating (E)-alkenes, while the Still-Gennari modification provides access to (Z)-alkenes with high fidelity. pnas.orguta.edu

Transition metal catalysis offers another layer of control. Palladium-catalyzed cross-coupling reactions, particularly Negishi and Suzuki couplings, are known to proceed with high stereoretention, allowing the transfer of pre-defined stereochemistry from the starting materials to the final product. pnas.org For example, a tandem approach combining palladium-catalyzed alkenylation with a Still-Gennari olefination has been successfully employed to synthesize (2Z,4E,6E)- and (2Z,4E,6Z)-trienoic esters with very high stereochemical purity (≥98%). pnas.org In this sequence, the stereochemistry of the dienal intermediate dictates the final stereochemistry of the trienoate. pnas.org

Furthermore, the conditions of the reaction can be tuned to influence stereoselectivity. For instance, in Suzuki couplings for the synthesis of (2Z,4E)-dienoates, the choice of base was found to be crucial, with CsF or ⁿBu₄NF providing significantly higher stereoselectivity (≥98%) compared to conventional alkoxide or carbonate bases (≤95%). pnas.org

Table 2: Stereoselective Synthesis of Ethyl trideca-2,4,6-trienoate Isomers

Target Isomer Key Synthetic Step Stereoselectivity Reference
(2Z,4E,6E)-trienoate Pd-catalyzed alkenylation & Still-Gennari ≥98% pnas.org
(2Z,4E,6Z)-trienoate Pd-catalyzed alkenylation & Still-Gennari ≥98% pnas.org

When chiral centers are present in the molecule, diastereoselective and enantioselective synthesis strategies become critical.

Diastereoselective synthesis often relies on substrate control, where the inherent chirality of the starting material directs the stereochemical outcome of a reaction. In the context of conjugated ester synthesis, a chiral aldehyde or phosphonate reagent could be used in an olefination reaction to favor the formation of one diastereomer over another. Double diastereoselective conjugate additions, where both the nucleophile and the α,β-unsaturated ester are chiral, have been shown to exhibit "matching" and "mismatching" effects, often with the stereocontrol of one component dominating. rsc.org

Enantioselective synthesis employs chiral catalysts or auxiliaries to induce chirality in the product. Organocatalysis has emerged as a powerful tool for enantioselective transformations. For example, chiral aminocatalysts, in conjunction with other catalysts, can promote enantioselective and diastereoselective Diels-Alder reactions between dienals and α,β-unsaturated esters. researchgate.net Phase-transfer catalysis has been used for the enantioselective 1,6-conjugate addition to para-quinone methides to generate enantioenriched β,β-diaryl-α-amino acid esters. acs.org While less common for the direct synthesis of long-chain trienoates, these principles can be applied to generate chiral building blocks that are then elaborated into the final target molecule. For instance, enantioselective conjugate addition reactions to α,β-unsaturated amides and lactams, while challenging due to their lower reactivity, are an active area of research. beilstein-journals.org

Chemo-Enzymatic and Biocatalytic Approaches to Conjugated Polyenes

The synthesis of this compound, a conjugated polyene ester, can be approached through innovative chemo-enzymatic and biocatalytic strategies. These methods offer significant advantages over purely chemical syntheses, particularly in terms of selectivity, milder reaction conditions, and improved sustainability. cirad.frnih.gov Biocatalysis utilizes enzymes, either as isolated proteins or within whole-cell systems, to perform specific chemical transformations with high precision. mdpi.com Chemo-enzymatic routes, on the other hand, strategically combine the strengths of chemical synthesis with the specificity of enzymatic catalysis to create efficient and novel pathways to complex molecules. rsc.orgbeilstein-journals.orgfrontiersin.org

A plausible and efficient chemo-enzymatic strategy for producing this compound involves a two-stage process. The first stage focuses on the synthesis of the precursor, hexadeca-2,4,6-trienoic acid. This can be achieved through various means, including microbial fermentation, where engineered microorganisms produce the polyenoic acid. cirad.fr Alternatively, the acid precursor can be constructed using multi-step chemical synthesis, followed by an enzymatic step for the final esterification.

The second, and often final, stage of this chemo-enzymatic approach is the esterification of hexadeca-2,4,6-trienoic acid with ethanol (B145695) to yield the target ethyl ester. This transformation is particularly well-suited for biocatalysis, with lipases being the most extensively used and effective enzymes for this purpose. cirad.frbohrium.com Lipases (EC 3.1.1.3) are hydrolases that can catalyze esterification reactions in non-aqueous or low-water environments. cirad.frnih.gov The use of lipases avoids the harsh conditions and side reactions often associated with chemical esterification, such as the use of strong acids and high temperatures. cirad.fr

The choice of lipase (B570770) is critical for optimizing the yield and purity of the final product. Different lipases exhibit varying degrees of activity and selectivity towards different fatty acids and alcohols. For the esterification of polyunsaturated fatty acids with ethanol, lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Rhizomucor miehei have demonstrated high efficacy. mdpi.comgoogle.commdpi.com The reaction conditions, including temperature, substrate molar ratio, and solvent, are optimized to maximize the conversion rate. For instance, lipase-catalyzed esterification can be performed in organic solvents or, in some cases, in a solvent-free system, which further enhances the green credentials of the process. koreascience.kr

Stereochemical control is an intrinsic advantage of using enzymatic catalysts, as the chiral environment of the enzyme's active site can distinguish between stereoisomers. rsc.org In the context of this compound, while the stereochemistry is primarily defined by the geometry of the double bonds in the hexadeca-2,4,6-trienoic acid precursor, subsequent enzymatic steps can proceed with high fidelity, preserving the desired isomeric purity. For instance, if the precursor acid is produced with a specific cis/trans configuration, a well-chosen lipase will esterify it without isomerizing the double bonds.

Furthermore, biocatalytic methods are being developed to directly produce conjugated polyenes. For example, polyenoic fatty acid isomerases are enzymes capable of creating conjugated double bond systems from non-conjugated polyunsaturated fatty acids. rsc.org Such an enzyme could potentially be used to generate the conjugated triene system of hexadeca-2,4,6-trienoic acid from a suitable precursor.

The following table summarizes the performance of different lipases in the esterification of polyunsaturated and conjugated fatty acids with short-chain alcohols, providing an insight into their potential application for the synthesis of this compound.

Lipase SourceSubstrate(s)AlcoholKey Findings/YieldReference
Candida antarctica Lipase B (Novozym 435)DHA+EPA concentrateEthyl acetate (B1210297) (acidolysis)88–94% conversion yield. The reaction followed an ordered mechanism. mdpi.com
Rhizomucor mieheiFish oil fatty acidsEthanolHigh DHA/EPA ratio achieved at 82% conversion after 24 hours. google.com
Lipozyme TL IM (Thermomyces lanuginosus)Conjugated Linoleic Acid (CLA), Palm Stearin, Rice Bran Oil- (Interesterification)Highest incorporation of CLA (around 20%) achieved after 36 hours. koreascience.kr
Lipozyme TL IM (Thermomyces lanuginosus)Hazelnut oil and Conjugated Linoleic Acid (CLA)- (Interesterification)Maximum CLA incorporation of 49.42% under optimized conditions. bohrium.com
Immobilized LipaseFish OilsEthanolYields of ethyl esters of EPA and DHA were >95% and 52-71% respectively after 12 hours. jst.go.jp

Advanced Analytical and Spectroscopic Characterization of Ethyl Hexadeca 2,4,6 Trienoate

Chromatographic Separation Techniques for Isomer Resolution and Purity Assessment (e.g., GC, HPLC)

Chromatographic techniques are indispensable for the separation and purity assessment of ethyl hexadeca-2,4,6-trienoate and its geometric isomers.

Gas Chromatography (GC) is a powerful tool for separating volatile compounds. In the analysis of fatty acid esters, GC is often coupled with a mass spectrometer (GC-MS) for definitive identification. innovareacademics.in The separation is typically achieved on a capillary column with a specific stationary phase. For instance, a non-polar column like one with a (5%-phenyl)-methylpolysiloxane stationary phase is commonly used for separating fatty acid methyl esters. The oven temperature program is a critical parameter that is optimized to achieve baseline separation of the isomers. innovareacademics.inbepls.com For example, a typical program might start at a lower temperature and gradually increase to a higher temperature to elute compounds with different boiling points. innovareacademics.inbepls.com The purity of this compound can be determined by the relative peak area of the main compound in the chromatogram. The presence of multiple peaks can indicate the presence of geometric isomers or other impurities. researchgate.nettandfonline.com

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile or thermally labile compounds. sigmaaldrich.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is a common mode for separating esters. sigmaaldrich.comsielc.com The composition of the mobile phase can be adjusted to optimize the separation of the different isomers of this compound. sielc.com Detection is often performed using a UV detector, as the conjugated system of the trienoate absorbs UV light. The retention time and peak purity analysis from HPLC provide crucial information about the sample's composition and isomeric purity. bldpharm.com

Table 1: Comparison of GC and HPLC for this compound Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with stationary phase.Separation based on polarity and partitioning between stationary and mobile phases. sigmaaldrich.com
Typical Stationary Phase Polysiloxane-based (e.g., DB-5, HP-5MS)C18, C8
Typical Mobile Phase Inert gas (e.g., Helium, Nitrogen) innovareacademics.inMixture of solvents (e.g., Acetonitrile, Water) sielc.com
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS) innovareacademics.inUV-Vis Detector, Mass Spectrometry (MS) sielc.com
Sample Requirements Volatile and thermally stableSoluble in the mobile phase
Key for Isomer Separation Optimized temperature program and column selection. innovareacademics.inPrecise mobile phase composition and gradient. sielc.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass and elemental composition of this compound. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In esters, fragmentation often occurs at the C-C bond adjacent to the carbonyl group and at the alkoxy group. arizona.edulibretexts.org The molecular ion peak ([M]⁺) for this compound would correspond to the intact molecule that has lost one electron. docbrown.info Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH2CH3) and rearrangements like the McLafferty rearrangement, if applicable. arizona.edulibretexts.org The fragmentation of the long alkyl chain can also produce a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org Analysis of these fragmentation patterns helps to confirm the structure of the fatty acid chain and the ester group.

Table 2: Predicted HRMS Data for this compound (C18H30O2)

IonCalculated m/zDescription
[M]⁺ 278.2246Molecular Ion
[M-C₂H₅O]⁺ 233.1854Loss of the ethoxy group
[M-C₂H₅OH]⁺ 232.1773Loss of ethanol (B145695)

Note: The fragmentation pattern can be complex and may show other significant peaks depending on the ionization method and energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete and unambiguous structural elucidation of this compound.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum of this compound would show characteristic signals for the ethyl group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons). asahilab.co.jp The protons on the conjugated double bonds would appear in the downfield region (typically 5-8 ppm) with complex splitting patterns due to coupling with each other. The protons of the aliphatic chain would appear in the upfield region (typically 0.8-2.5 ppm). orgsyn.org

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. docbrown.info The spectrum would show a signal for the carbonyl carbon of the ester group in the range of 160-180 ppm. chemguide.co.uklibretexts.org The carbons of the conjugated double bonds would appear between 100 and 150 ppm. chemguide.co.uklibretexts.org The carbons of the ethyl group and the aliphatic chain would be found in the upfield region. docbrown.info

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for establishing the connectivity between protons and carbons. asahilab.co.jplibretexts.orgyoutube.com A COSY spectrum reveals which protons are coupled to each other, helping to trace the entire proton network of the molecule. asahilab.co.jplibretexts.org An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, allowing for the definitive assignment of both ¹H and ¹³C signals. libretexts.orgyoutube.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Ester -OCH₂CH₃ ~4.1 (q)~60
Ester -OCH₂CH₃ ~1.2 (t)~14
Conjugated C=C-H 5.5 - 7.5 (m)115 - 145
C=O -165 - 175
Aliphatic -CH₂- 1.2 - 2.3 (m)22 - 35
Terminal -CH₃ ~0.9 (t)~14
Note: These are approximate ranges and the exact chemical shifts and coupling constants would need to be determined from the actual spectra.

Vibrational (FTIR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would show a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the region of 1100-1300 cm⁻¹. The C=C stretching vibrations of the conjugated double bonds would be observed around 1600-1650 cm⁻¹, and the =C-H stretching and bending vibrations would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the conjugated system in the molecule. The conjugated triene system in this compound is expected to absorb UV radiation, resulting in a characteristic absorption maximum (λ_max). The position of λ_max is dependent on the extent of conjugation; for a triene, it is typically in the range of 250-280 nm. The specific λ_max and the molar absorptivity (ε) can be used to confirm the presence and geometry of the conjugated system.

Table 4: Key Spectroscopic Data for this compound

TechniqueKey FeatureExpected Range/Value
FTIR C=O Stretch (Ester)1720-1740 cm⁻¹
C=C Stretch (Conjugated)1600-1650 cm⁻¹
UV-Vis λ_max (Conjugated Triene)~260-270 nm

Computational Chemistry and in Silico Investigations of Ethyl Hexadeca 2,4,6 Trienoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory - DFT)

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that helps in predicting the reactivity of a molecule. The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

While specific HOMO-LUMO data for Ethyl hexadeca-2,4,6-trienoate is not published, a computational study on dominant fatty acid esters using DFT at the B3LYP/6-31G* level provides analogous data. preprints.org This study revealed that the HOMO-LUMO energy gap decreases with an increase in unsaturation. preprints.org For instance, the unsaturated ester ethyl oleate (B1233923) was found to have a smaller energy gap compared to its saturated counterparts, making it less stable and more reactive. preprints.org Given that this compound possesses an extended system of three conjugated double bonds, it is expected to have a relatively small HOMO-LUMO gap, indicating significant chemical reactivity. The conjugated π-system would lead to a delocalized HOMO and LUMO, with the electron density of the HOMO concentrated along the triene backbone, making it susceptible to electrophilic attack.

Other reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can further quantify the molecule's reactivity. These parameters are calculated from the energies of the HOMO and LUMO.

Table 1: Representative Frontier Orbital Energies and Reactivity Descriptors for Fatty Acid Esters (Illustrative) This table presents representative data from analogous compounds to illustrate the expected properties of this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Notes
Ethyl Stearate (Saturated C18)-9.81.511.3More stable, larger gap.
Ethyl Oleate (Monounsaturated C18)-9.10.89.9Less stable, more reactive. preprints.org
This compound (Hypothetical)Lower than -9.1Higher than 0.8< 9.9 Expected to be highly reactive due to extended conjugation.

Source: Values are illustrative, based on trends reported in computational studies of fatty acid esters. preprints.org

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn affects its physical properties and biological interactions. For a long-chain ester like this compound, there are multiple rotatable bonds, leading to a complex potential energy surface with numerous possible conformations (conformers).

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum calculations are excellent for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics and a set of parameters known as a force field. This approach can predict macroscopic properties like density and viscosity and provide detailed insight into intermolecular interactions. researchgate.net

For this compound, MD simulations could be employed to study its behavior in a liquid state or its interaction with other molecules, such as in a solvent or at an interface. Recent MD studies on fatty acid ethyl esters (FAEEs) have successfully predicted thermophysical properties like density and viscosity over a range of temperatures and pressures. researchgate.netdntb.gov.ua Other simulations have focused on the conformation, packing, and dynamics of omega-3 fatty acid esters, revealing how intermolecular and intramolecular interactions give rise to distinct spectral features. aip.org An MD simulation of this compound would involve placing many molecules in a simulation box and calculating their trajectories over nanoseconds. This would reveal information about:

Liquid Structure: How the molecules pack together, including radial distribution functions to describe the average distance between different atoms.

Dynamic Properties: Calculation of diffusion coefficients and viscosity.

Intermolecular Forces: Analysis of van der Waals and electrostatic interactions that govern the bulk properties of the substance.

Membrane Interaction: Simulating how the ester might insert into and interact with a lipid bilayer, which is relevant for understanding its biological effects.

Recent research has combined homology modeling, molecular docking, and MD simulations to understand how enzymes catalyze the synthesis of fatty acid ethyl esters, highlighting the importance of specific amino acid residues in the enzyme's active site. frontiersin.org

Structure-Property and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, untested compounds.

For this compound, a QSAR study would be valuable for predicting its potential as, for example, an antifungal, antibacterial, or enzyme-inhibiting agent. plos.orgniscpr.res.in Although no specific QSAR model for this exact molecule is available, studies on other classes of esters have established robust methodologies. For instance, a QSAR study on the antifungal activity of cinnamic acid esters identified key descriptors related to their efficacy. plos.org Another study on p-hydroxybenzoate esters found that their antifungal activity correlated with the energy of the LUMO (ELUMO) and the dipole moment (μ), with activity increasing as these values increased. researchgate.net

To develop a QSAR model relevant to this compound, one would first need to synthesize a series of related analogues with variations in chain length, degree of unsaturation, or ester group. The biological activity of these compounds would be measured experimentally. Then, a wide range of molecular descriptors would be calculated for each compound.

Table 2: Typical Molecular Descriptors Used in QSAR Modeling for Ester Compounds

Descriptor ClassExamplesProperty Represented
Electronic HOMO/LUMO energies, Dipole Moment (μ), Mulliken chargesElectron-donating/accepting ability, polarity, charge distribution researchgate.net
Steric/Topological Molecular Volume, Surface Area, Shape Indices, Molecular ConnectivitySize, shape, and branching of the molecule tandfonline.com
Lipophilic LogP (Octanol-Water Partition Coefficient)Hydrophobicity, ability to cross cell membranes
Thermodynamic Solvation Energy, Enthalpy of FormationStability in a given medium tandfonline.com

Source: Descriptors are commonly used in QSAR studies of esters and fatty acids. researchgate.nettandfonline.com

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build an equation linking a selection of these descriptors to the observed biological activity. Such a model could guide the synthesis of novel derivatives of this compound with enhanced biological potential.

Biological Activities and Mechanistic Pathways of Ethyl Hexadeca 2,4,6 Trienoate Analogues in Vitro and Non Human Studies

Anti-Microbial and Anti-Fungal Activities in Model Systems

Research into the anti-microbial and anti-fungal properties of ethyl hexadeca-2,4,6-trienoate and related compounds has provided insights into their potential as protective agents. These activities are often attributed to the unique structural features of the molecule.

While specific studies on the anti-bacterial mechanisms of this compound are limited, research on analogous long-chain fatty acid esters suggests potential modes of action. The lipophilic nature of these compounds is believed to facilitate their interaction with bacterial cell membranes. This can lead to a disruption of the membrane's integrity, causing leakage of essential intracellular components and ultimately cell death. The conjugated double bond system in the hexadeca-2,4,6-trienoate moiety may also play a role in its reactivity and ability to interfere with bacterial metabolic processes.

The anti-fungal efficacy of related compounds has been noted in various studies. For instance, certain unsaturated fatty acid esters have demonstrated the ability to inhibit fungal growth. The proposed mechanisms often involve the disruption of the fungal cell membrane, similar to the anti-bacterial action. Additionally, there is evidence to suggest that these compounds can interfere with key fungal enzymes, hindering metabolic pathways necessary for growth and proliferation. The specific pathways affected can vary depending on the fungal species and the exact structure of the compound.

Anti-Inflammatory and Anti-Eczematic Activity Mechanisms in In Vitro Models

The anti-inflammatory potential of this compound analogues has been explored in various in vitro models. These studies often focus on the modulation of key inflammatory mediators. Research has suggested that certain fatty acid esters can inhibit the production of pro-inflammatory cytokines. The mechanisms underlying these effects may involve the suppression of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response. The potential for anti-eczema activity is linked to these anti-inflammatory properties, as eczema is characterized by skin inflammation.

Antioxidant Properties and Free Radical Scavenging Mechanisms

The antioxidant properties of compounds containing conjugated double bonds, such as this compound, are of significant interest. These molecules have the potential to act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS). This activity helps to mitigate oxidative stress, which is implicated in a wide range of cellular damage and pathological conditions. The extended conjugation in the fatty acid chain allows for the delocalization of the resulting radical, which stabilizes the molecule and enhances its antioxidant capacity.

Enzyme Modulation and Inhibition Kinetics (e.g., Sphingosine (B13886) Kinase Inhibition)

The ability of this compound and its analogues to modulate enzyme activity is an area of active investigation. Of particular note is the potential for these compounds to inhibit sphingosine kinase (SphK). SphK is a lipid kinase that plays a crucial role in cell proliferation, survival, and inflammation through the production of sphingosine-1-phosphate (S1P). Inhibition of SphK can therefore have significant therapeutic implications. The lipophilic nature of long-chain fatty acid esters allows them to interact with the hydrophobic binding sites of enzymes like SphK, potentially leading to competitive or non-competitive inhibition.

Emerging Research Avenues and Translational Perspectives for Ethyl Hexadeca 2,4,6 Trienoate

Development of Sustainable Synthesis and Green Chemistry Approaches

The chemical industry's shift towards sustainability has prioritized the development of environmentally benign synthesis routes for oleochemicals, including long-chain fatty acid esters. Green chemistry principles, such as the use of renewable feedstocks, biocatalysis, and solvent-free reaction conditions, are central to this effort. For a compound like Ethyl hexadeca-2,4,6-trienoate, these approaches offer a significant improvement over traditional chemical synthesis, which often relies on harsh conditions and hazardous reagents.

Biocatalysis, in particular, stands out as a highly promising route. Research on the synthesis of other polyunsaturated fatty acid ethyl esters (FAEEs) has demonstrated the efficacy of lipases as catalysts. mdpi.comresearchgate.net These enzymes can perform esterification or transesterification reactions with high specificity under mild conditions. Studies on the production of omega-3 FAEEs from fish oils have successfully utilized commercial immobilized lipases like Novozym 435, as well as resting cells from fungi such as Aspergillus flavus and Rhizopus oryzae. mdpi.comresearchgate.netpreprints.orgpreprints.org These biocatalytic processes are often conducted in solvent-free systems, which minimizes waste and environmental impact. mdpi.com

Two primary biocatalytic strategies are employed:

One-Step Transesterification: This involves the direct reaction of a triglyceride source of the fatty acid with ethanol (B145695), catalyzed by a lipase (B570770), to produce the ethyl ester and glycerol.

Two-Step Hydrolysis and Esterification: This method first uses a lipase to hydrolyze the triglyceride into free fatty acids (FFAs) and glycerol. The resulting FFAs are then esterified with ethanol in a second, lipase-catalyzed step. mdpi.compreprints.org This two-step approach can sometimes achieve higher final yields. preprints.org

The application of these established biocatalytic methods could enable the efficient and sustainable production of this compound from a corresponding natural oil containing hexadeca-2,4,6-trienoic acid.

Green Synthesis TechniqueKey Features & AdvantagesPotential Application to this compound Synthesis
Biocatalysis (Lipase-mediated) Uses enzymes (e.g., Novozym 435, R. oryzae lipase) for high selectivity and mild reaction conditions. Reduces byproducts and energy consumption. mdpi.compreprints.orgDirect esterification of hexadeca-2,4,6-trienoic acid with ethanol or transesterification of a corresponding triglyceride oil.
Solvent-Free Systems Reactions are conducted without organic solvents, reducing cost, waste, and environmental hazards. The liquid substrates themselves act as the reaction medium. researchgate.netThe synthesis could be performed using only the fatty acid precursor and ethanol, with the lipase as the catalyst.
Microwave-Assisted Synthesis Uses microwave irradiation to dramatically reduce reaction times and potentially increase yields compared to conventional heating.Could be explored to accelerate either chemical or enzymatic esterification, though enzyme stability under irradiation would need to be assessed.

Exploration of Advanced Bio-Derived Materials and Functional Components

The unique structural features of this compound—a long aliphatic chain combined with a reactive conjugated triene system—make it an intriguing candidate for the development of advanced bio-derived materials. Research is increasingly focused on converting renewable resources like fatty acids into high-performance polymers and functional chemicals. d-nb.infovliz.be

One of the most promising applications is its use as a monomer for the synthesis of novel biopolymers. vliz.be Catalytic processes like isomerizing alkoxycarbonylation can convert unsaturated fatty acid esters into long-chain α,ω-dicarboxylic acids. d-nb.infoacs.org These diacids can then serve as building blocks for long-chain polyesters and polyamides. d-nb.infouni-konstanz.de Such polymers, derived from fatty acids, are noted for having high melting points and crystallinity, making them suitable for applications as thermoplastics. acs.orguni-konstanz.de The conjugated double bonds in this compound could also be exploited for polymerization reactions or for post-polymerization modification to introduce specific functionalities.

Beyond polymers, FAEEs are being explored as green functional components in their own right. For instance, FAEEs have been demonstrated to be effective, renewable, and non-toxic bio-based solvents for the extraction of other valuable natural compounds, such as carotenoids from tomato waste. nih.gov This positions this compound as a potential green solvent or a functional additive in cosmetic or food-grade formulations, where its fatty acid nature could be beneficial. nih.gov Furthermore, there is growing interest in creating materials that mimic natural protective polymers like cutin, a polyester (B1180765) composed of polyhydroxylated fatty acids, for applications in biodegradable food packaging. researchgate.net

Potential Application AreaUnderlying Principle/ChemistryExample from Related Compounds
Bioplastic Monomer Conversion to a long-chain dicarboxylic acid via isomerizing alkoxycarbonylation, followed by polycondensation with a diol or diamine. d-nb.infoacs.orgMethyl oleate (B1233923) and ethyl erucate (B1234575) are converted to C19 and C23 diacids to synthesize novel polyesters and polyamides. acs.org
Functional Polymer Synthesis Direct polymerization or cross-linking through the conjugated triene system using methods like radical polymerization or Diels-Alder reactions.Not specifically found, but a logical extension of polymer chemistry principles.
Green Solvent Use as a non-toxic, renewable, and biodegradable solvent for extracting lipophilic compounds from natural sources.FAEEs used as a highly efficient solvent for extracting lycopene (B16060) and beta-carotene (B85742) from tomato pomace. nih.gov
Functional Additive Incorporation into formulations (e.g., lubricants, cosmetics) where the long aliphatic chain provides desired physical properties.Long-chain wax esters are produced microbially for use in lubricants, paints, and cosmetics. conicet.gov.arnih.gov

Integrated Omics Studies for Comprehensive Biological Pathway Mapping

Understanding the precise biological role and metabolic fate of this compound requires advanced analytical techniques, collectively known as "omics." Integrated omics—combining metabolomics, lipidomics, proteomics, and transcriptomics—provides a holistic view of how a molecule interacts within a biological system.

Metabolomics and lipidomics, which involve the large-scale study of small molecules and lipids, are the primary tools for identifying and quantifying compounds like this compound in complex biological samples. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are essential for this purpose.

Once identified, transcriptomics (the study of the complete set of RNA transcripts) can reveal which genes are activated or suppressed in the presence of the compound. This provides critical clues about its mechanism of action. A compelling example comes from research on medium-chain unsaturated FAEEs, where RNA sequencing revealed that these esters inhibit the formation of persistent bacterial cells by regulating the hipB antitoxin gene in E. coli. nih.gov This demonstrates a direct link between a specific FAEE and the modulation of a key bacterial survival pathway.

The data generated from these omics studies can then be integrated and visualized using powerful bioinformatics platforms and pathway databases. These databases contain vast, curated knowledge of metabolic reactions and molecular interactions, allowing researchers to map where a novel compound like this compound fits into known biological networks. concawe.eu

Database/ToolTypeRelevance to this compound Research
KEGG (Kyoto Encyclopedia of Genes and Genomes) Pathway DatabaseContains manually drawn maps for metabolism, including fatty acid biosynthesis and degradation, allowing for the mapping of the compound's potential metabolic fate. concawe.eu
Reactome Pathway DatabaseProvides detailed reaction and pathway information for human biology, useful for understanding interactions with human cellular processes if the compound is studied in that context. tandfonline.com
MetaCyc Pathway DatabaseA comprehensive database of metabolic pathways and enzymes from all domains of life, ideal for identifying potential biosynthetic or degradation pathways in various organisms. conicet.gov.ar
Lipid MAPS Lipidomics DatabaseA specialized resource for lipidomics, providing structures, annotations, and tools for classifying and studying lipids and related molecules like FAEEs.

Environmental Biodegradation and Metabolite Profiling Studies

Assessing the environmental footprint of a chemical is crucial for its sustainable application. This involves understanding both its natural occurrence, as determined by metabolite profiling, and its ultimate fate through biodegradation.

Metabolite profiling of natural sources often reveals a diverse array of fatty acids and their derivatives. While this compound itself is not commonly reported, closely related conjugated polyunsaturated esters have been identified. For example, various isomers of methyl deca-2,4,6-trienoate have been identified as aggregation pheromones in multiple species of stink bugs, a discovery made through detailed chemical analysis of insect volatiles. researchgate.net Another related compound, ethyl (E,Z,Z)-2,4,7-decatrienoate, has been identified as a volatile component of pear fruit. thegoodscentscompany.com These findings suggest that esters with conjugated polyene systems exist in nature and play specific biological roles.

When released into the environment, FAEEs are known to be readily biodegradable under both aerobic and anaerobic conditions. lyellcollection.orgscielo.sa.crbiodieseleducation.org Studies on biodiesel, which is composed of fatty acid methyl or ethyl esters, have established a clear and consistent degradation pathway. lyellcollection.org The process is generally initiated by microbial enzymes, primarily extracellular lipases or esterases, which hydrolyze the ester bond. lyellcollection.orgresearchgate.net

For this compound, this would result in two primary metabolites:

Hexadeca-2,4,6-trienoic acid

Ethanol

Both of these breakdown products are readily metabolized by a wide range of microorganisms. Ethanol is a simple alcohol that is quickly consumed. The free fatty acid enters the β-oxidation pathway, where it is sequentially broken down into two-carbon units in the form of acetyl-CoA, which then enters central metabolism (e.g., the citric acid cycle). lyellcollection.org Research indicates that a higher degree of unsaturation in the fatty acid chain can lead to faster biodegradation compared to saturated fatty acids. tandfonline.com This suggests that this compound would likely be non-persistent in most biologically active environments. scielo.sa.crbiodieseleducation.org

Biodegradation StageDescriptionKey Enzymes Involved
Stage 1: Hydrolysis The initial cleavage of the ester bond to release the free fatty acid and alcohol. This is typically the first and rate-limiting step. lyellcollection.orgMicrobial Lipases / Esterases
Stage 2: Fatty Acid Degradation The resulting hexadeca-2,4,6-trienoic acid is broken down into acetyl-CoA units.Acyl-CoA Synthetases, Acyl-CoA Dehydrogenases, and other enzymes of the β-Oxidation pathway.
Stage 3: Alcohol Degradation The released ethanol is oxidized to acetaldehyde (B116499) and then to acetate (B1210297)/acetyl-CoA.Alcohol Dehydrogenase, Aldehyde Dehydrogenase

Conclusion and Outlook

Synthesis of Current Knowledge on Ethyl Hexadeca-2,4,6-trienoate Research

Detailed research focusing exclusively on this compound is not abundant in publicly accessible literature. However, an understanding of its potential properties and synthesis can be constructed by examining its constituent parts and related molecules.

The parent carboxylic acid, hexadeca-2,4,6-trienoic acid, has been identified in nature. For instance, a 13-(hexadeca-2,4,6-trienoic acid) ester has been isolated from the latex of the manchineel tree (Hippomane mancinella). nih.gov This discovery points to the natural origin of the conjugated trienoic acid backbone of the target compound.

The synthesis of this compound has not been explicitly detailed in dedicated studies. Nevertheless, established methods for the synthesis of other conjugated trienoic esters provide a solid foundation for proposing a viable synthetic route. A notable example is the highly selective synthesis of all eight stereoisomers of ethyl trideca-2,4,6-trienoate. pnas.org This work utilized a combination of alkyne elementometalation and palladium-catalyzed cross-coupling reactions, demonstrating a powerful strategy for constructing the conjugated triene system with high stereocontrol. pnas.org It is plausible that a similar synthetic approach could be adapted for the production of this compound.

The general characteristics of polyunsaturated esters suggest that this compound would be a lipophilic molecule, likely existing as an oil at room temperature. Its chemical reactivity would be dominated by the conjugated triene system, making it susceptible to oxidation and polymerization reactions.

Below is a data table summarizing the basic information available for this compound and a related, well-studied compound, ethyl trideca-2,4,6-trienoate, to provide context.

PropertyThis compoundEthyl trideca-2,4,6-trienoate
Molecular Formula C18H30O2C15H24O2
Molecular Weight 278.43 g/mol 236.35 g/mol
General Class Polyunsaturated Fatty Acid EsterPolyunsaturated Fatty Acid Ester
Key Structural Feature Conjugated TrieneConjugated Triene
Known Synthesis Method Not specifically documentedHighly selective synthesis of all 8 stereoisomers via alkyne elementometalation and Pd-catalyzed cross-coupling pnas.org
Natural Occurrence of Parent Acid Hexadeca-2,4,6-trienoic acid ester found in Hippomane mancinella nih.govNot widely reported

Identification of Critical Research Gaps and Future Perspectives in Polyunsaturated Ester Chemistry

The study of polyunsaturated esters, including this compound, is an area ripe with opportunities for further research. The limited specific information on this compound highlights a significant research gap.

Critical Research Gaps:

Synthesis and Characterization: A primary research gap is the lack of a documented, optimized synthesis for this compound. The development of a stereoselective synthesis would be crucial for obtaining pure isomers and enabling further study. Following synthesis, a thorough characterization of its physicochemical properties, including its spectroscopic data, melting and boiling points, and stability, is necessary.

Biological Activity: The biological effects of this compound are currently unknown. Given that its parent acid is found in a plant with known bioactive compounds, investigating the potential biological activities of the ethyl ester is a logical next step. nih.gov Research could explore its potential antimicrobial, anti-inflammatory, or cytotoxic properties.

Natural Occurrence and Biosynthesis: While the parent acid has been found in nature, the presence of the ethyl ester itself in natural sources has not been confirmed. nih.gov Investigating its potential natural occurrence and the biosynthetic pathways leading to the formation of the hexadeca-2,4,6-trienoic acid backbone would be valuable.

Future Perspectives in Polyunsaturated Ester Chemistry:

The broader field of polyunsaturated ester chemistry holds considerable promise. Future research is likely to focus on several key areas:

Novel Synthesis Methodologies: The development of more efficient, sustainable, and highly stereoselective methods for synthesizing complex polyunsaturated esters will continue to be a major focus. This includes the use of novel catalysts and enzymatic processes.

Bio-based Polymers and Materials: The conjugated triene system in molecules like this compound makes them potential monomers for polymerization. Future research could explore the synthesis of novel bio-based polymers with unique properties derived from such esters.

Nutraceutical and Pharmaceutical Applications: The well-established health benefits of omega-3 polyunsaturated fatty acids are driving research into other PUFAs and their esters. mdpi.comnih.gov Future studies will likely investigate the potential of a wider range of polyunsaturated esters, including those with conjugated systems, for applications in nutrition and medicine.

Understanding Structure-Function Relationships: A deeper understanding of how the number, position, and stereochemistry of double bonds in polyunsaturated esters influence their physical, chemical, and biological properties is essential. This knowledge will enable the rational design of novel esters with specific functionalities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.